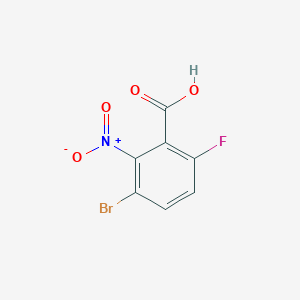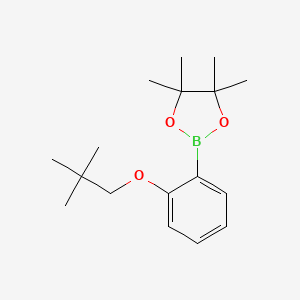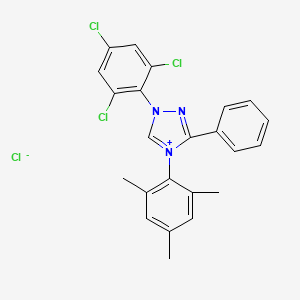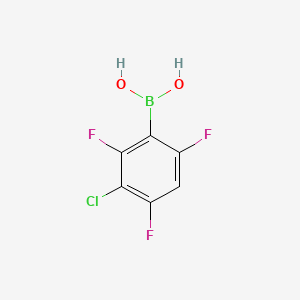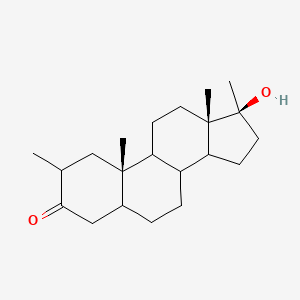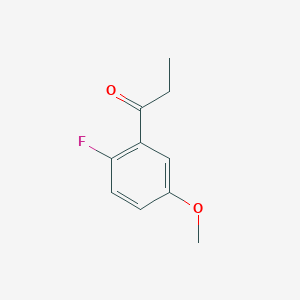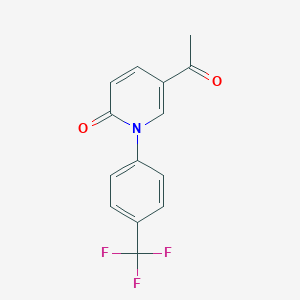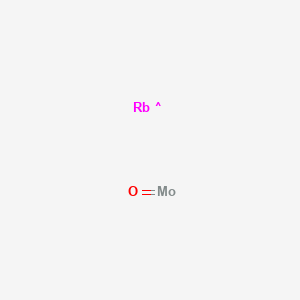
Antibacterial agent 55
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 55 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, to combat bacterial infections and prevent bacterial growth. This compound has gained attention due to its effectiveness against a broad spectrum of bacterial strains, including drug-resistant bacteria.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 55 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations. The final product is then purified using techniques such as crystallization, filtration, and chromatography to remove any impurities and ensure the compound meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Antibacterial agent 55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired transformations.
Major Products
The major products formed from these reactions are derivatives of this compound with modified structures and enhanced antibacterial properties. These derivatives are often tested for their effectiveness against different bacterial strains to identify the most potent compounds.
Applications De Recherche Scientifique
Antibacterial agent 55 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new antibacterial agents.
Biology: Researchers use it to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It is tested for its potential use in treating bacterial infections, especially those caused by drug-resistant bacteria.
Industry: The compound is incorporated into various products, such as disinfectants and preservatives, to prevent bacterial contamination and growth.
Mécanisme D'action
The mechanism of action of Antibacterial agent 55 involves targeting specific bacterial structures and pathways. The compound binds to bacterial cell membranes, disrupting their integrity and causing cell lysis. It also inhibits essential bacterial enzymes, preventing the bacteria from synthesizing vital components needed for their survival and replication. The molecular targets include bacterial cell wall synthesis enzymes and protein synthesis machinery.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Antibacterial agent 55 include:
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits bacterial protein synthesis.
Ciprofloxacin: A fluoroquinolone antibiotic that targets bacterial DNA replication.
Uniqueness
This compound is unique due to its broad-spectrum activity and effectiveness against drug-resistant bacteria. Unlike some antibiotics that target specific bacterial processes, this compound has multiple mechanisms of action, making it less likely for bacteria to develop resistance. Additionally, its synthetic nature allows for the modification of its structure to enhance its antibacterial properties further.
Propriétés
Formule moléculaire |
C9H11N4NaO6S |
|---|---|
Poids moléculaire |
326.26 g/mol |
Nom IUPAC |
sodium;[(2S,5R)-2-(5-methyl-1,2,4-oxadiazol-3-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O6S.Na/c1-5-10-8(11-18-5)7-3-2-6-4-12(7)9(14)13(6)19-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
Clé InChI |
DETCVMZGSMPOPZ-HHQFNNIRSA-M |
SMILES isomérique |
CC1=NC(=NO1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=NC(=NO1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
